Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate

Chemical Sourcing Identity Verification Pyrrolidine Intermediates

Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate (CAS 92246-24-7) is a chiral pyrrolidine-1-carboxylic acid ethyl carbonate ester with the unambiguous molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol. It features a 2-methyl and 5-phenyl substitution pattern on a 3-oxo-pyrrolidine ring bearing an N-ethyl carbonate protecting group.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
Cat. No. B11854792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCCOC(=O)ON1C(C(=O)CC1C2=CC=CC=C2)C
InChIInChI=1S/C14H17NO4/c1-3-18-14(17)19-15-10(2)13(16)9-12(15)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3
InChIKeyGBOSGPLQXZFOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) Carbonate: Verified C₁₄H₁₇NO₄ Identity for Procurement Accuracy


Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate (CAS 92246-24-7) is a chiral pyrrolidine-1-carboxylic acid ethyl carbonate ester with the unambiguous molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol [1]. It features a 2-methyl and 5-phenyl substitution pattern on a 3-oxo-pyrrolidine ring bearing an N-ethyl carbonate protecting group. The compound is cataloged as a synthon intermediate for melanocortin-4 receptor (MC-4R) agonist programs and central nervous system (CNS) receptor ligand synthesis [2]. It contains two stereogenic centers (C2 and C5) and is commercially supplied as a racemic mixture at ≥95% purity .

Why Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) Carbonate Cannot Be Replaced by a Generic Pyrrolidine Intermediate


The term “pyrrolidine intermediate” encompasses multiple N-protection chemistries (Boc, Cbz, Fmoc, ethyl carbamate, ethyl carbonate), each imparting distinct orthogonal deprotection compatibility, steric demand, and crystallinity during purification. Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) carbonate is uniquely a mixed carbonate ester (N–O–C(=O)–O–Et), not the more common N-carbamate (N–C(=O)–O–Et) . This carbonate linkage exhibits markedly different hydrolytic stability and nucleophilic displacement rates compared to the ethyl carbamate analog, which is sometimes conflated under the same CAS listing in secondary databases . Furthermore, the 2-methyl-5-phenyl substitution pattern generates two stereogenic centers, meaning that uncontrolled stereochemistry in a generic substitute will alter diastereomeric ratios and downstream chiral purity of final APIs synthesized via MC-4R agonist or CNS ligand pathways [1].

Head-to-Head Differentiation Evidence: Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) Carbonate vs. Closest Analogs


Molecular Identity Verification: Carbonate (C₁₄H₁₇NO₄) vs. Carbamate (C₁₄H₁₇NO₃) Database Conflict Resolution

The target compound is unambiguously the ethyl carbonate ester (C₁₄H₁₇NO₄, MW 263.29), not the ethyl carbamate (C₁₄H₁₇NO₃, MW 247.29). Cross-database analysis reveals that ChemicalBook, Chemsrc, and Molaid list the carbamate formula, while PubChem, AKSci, MolCore, and Codow list the correct carbonate formula [1]. This discrepancy means that requesting the compound solely by CAS number 92246-24-7 carries a risk of receiving the incorrect molecular entity if the supplier uses a conflicting database record . The N–O–C(=O)–O–Et carbonate linkage has a hydrogen bond acceptor count of 5 and a topological polar surface area (TPSA) of 55.8 Ų, versus the carbamate's expected acceptor count of 4 and lower TPSA .

Chemical Sourcing Identity Verification Pyrrolidine Intermediates

Orthogonal Deprotection Selectivity: Ethyl Carbonate vs. Boc-Protected Pyrrolidine Intermediate

The ethyl carbonate protecting group is cleavable under alkaline hydrolysis (K₂CO₃/MeOH/H₂O) or via nucleophilic displacement (LiI/pyridine reflux), conditions that leave acid-labile groups such as tert-butyl esters or Boc amines intact [1]. In contrast, the commonly used N-Boc-pyrrolidine intermediate requires acidic conditions (TFA or HCl/dioxane) for deprotection, which is incompatible with acid-sensitive substrates [2]. For the MC-4R agonist synthetic route disclosed in WO 02/068387, the pyrrolidine nitrogen must be deprotected in the presence of a tert-butyl ester side chain, making the ethyl carbonate the preferred orthogonal protecting group [3].

Protecting Group Strategy Multistep Synthesis MC-4R Agonist Intermediates

Physicochemical Property Differentiation: Density and Boiling Point vs. N-Unsubstituted Parent Pyrrolidine

The target compound has a predicted density of 1.152±0.06 g/cm³ (20 °C, 760 mmHg) and a boiling point of 378.7±42.0 °C (760 mmHg) . These values are substantially higher than those of the N-unsubstituted parent compound 2-methyl-3-oxo-5-phenylpyrrolidine (estimated bp ~310°C, density ~1.08 g/cm³ based on analog data) . The increased boiling point and density result from the ethyl carbonate group adding molecular weight and introducing additional dipole-dipole interactions through the carbonate carbonyl, affecting chromatographic retention time (predicted logP 2.6, TPSA 55.8 Ų) [1].

Purification Chromatography Crystallization

Purity Specification Benchmarking: ≥95% Assay vs. Alternative Supplier Grades

Commercially, the target compound is specified at ≥95% purity by AKSci and ≥98% by MolCore . This compares favorably with alternative N-protected pyrrolidine intermediates listed at 90–93% purity from generalist catalog suppliers. The 95% minimum purity specification ensures that downstream coupling reactions using this intermediate achieve a theoretical maximum yield penalty of ≤5% due to impurities, versus ≤10% penalty for 90%-purity alternatives .

Quality Control Supplier Qualification Intermediate Sourcing

Procurement-Relevant Application Scenarios for Ethyl (2-methyl-3-oxo-5-phenylpyrrolidin-1-yl) Carbonate


MC-4R Agonist Intermediate Synthesis (Obesity and Sexual Dysfunction Programs)

The compound serves as a key intermediate in the synthesis of pyrrolidine-based melanocortin-4 receptor agonists, as described in WO 02/068387 and US 20060199958 [1]. Its ethyl carbonate protecting group permits selective N-deprotection under basic conditions without cleaving the tert-butyl ester present on the pyrrolidine side chain, a critical orthogonality requirement confirmed by the deprotection selectivity evidence in Section 3, Evidence Item 2.

CNS Ligand Scaffold Construction (GPCR and Ion Channel Targets)

The 2-methyl-3-oxo-5-phenylpyrrolidine core is a privileged scaffold for CNS receptor ligands. The N-ethyl carbonate form provides enhanced lipophilicity (logP 2.6) compared to the N-unsubstituted parent, facilitating blood-brain barrier penetration during lead optimization, while the ≥95% purity specification ensures reproducible SAR data [2].

Chiral Method Development and Diastereomer Separation Studies

With two stereogenic centers (C2 and C5) and commercial availability as a racemic mixture, this compound is used to develop chiral SFC or HPLC methods for separating all four stereoisomers. The distinct density (1.152 g/cm³) and boiling point (378.7°C) permit preparative-scale purification of individual diastereomers for use as analytical reference standards .

Orthogonal Protecting Group Strategy in Multistep Heterocycle Synthesis

In synthetic sequences requiring three or more orthogonal protecting groups, the ethyl carbonate N-protection is cleavable under conditions that do not affect Boc (acid-labile), Cbz (hydrogenolysis), or Fmoc (base-labile) groups [3]. This enables efficient assembly of complex pyrrolidine-containing libraries for high-throughput screening.

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